
Gentisic acid sodium salt hydrate
Overview
Description
Gentisic acid sodium salt hydrate (sodium 2,5-dihydroxybenzoate hydrate) is the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), a phenolic compound with the chemical formula C₇H₅NaO₄·xH₂O and a molecular weight of 176.1 g/mol (anhydrous) . It is a white to orange-green crystalline powder, soluble in water, and stable under inert atmospheric conditions at room temperature . Structurally, it features two hydroxyl groups at the 2- and 5-positions of the benzene ring, contributing to its antioxidant and chelating properties.
This compound is utilized in diverse applications:
- Pharmaceuticals: Stabilizer in radiopharmaceutical formulations (e.g., ⁸⁹Zr-labeled antibodies) due to its ability to inhibit metal ion oxidation .
- Analytical Chemistry: Reference standard in HPLC for quantifying phenolic compounds in plant extracts .
- Coordination Chemistry: Precursor for synthesizing metal complexes (e.g., Cu(II) and Cd(II) gentisates) studied for their electronic and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentisic acid sodium salt hydrate can be synthesized from 2,5-dihydroxybenzoic acid. The synthesis involves the neutralization of 2,5-dihydroxybenzoic acid with sodium hydroxide, followed by crystallization to obtain the sodium salt hydrate form . The reaction conditions typically include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Gentisic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gentisaldehyde or other oxidized derivatives.
Reduction: It can be reduced to form gentisic alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite and sodium hydroxide.
Reduction: Common reagents include hydrogen gas and a suitable catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Gentisic acid sodium salt hydrate is utilized as an antioxidant due to its ability to scavenge free radicals. This property is particularly beneficial in formulations aimed at preventing oxidative stress-related diseases.
Tyrosinase Inhibition
This compound acts as a tyrosinase inhibitor, making it useful in treating hyperpigmentation disorders. By inhibiting the enzyme responsible for melanin synthesis, this compound can help manage conditions like melasma and age spots .
Cosmetic Applications
Skin Whitening Agent
In the cosmetic industry, this compound is employed as a skin-whitening agent. Its mechanism involves the modulation of melanin production, which is crucial for treating skin pigmentary disorders .
Formulation in Skincare Products
Due to its antioxidant and tyrosinase-inhibiting properties, this compound is often included in skincare formulations aimed at improving skin tone and reducing signs of aging.
Industrial Applications
Alkyd Resins Production
this compound serves as an additive in the manufacture of alkyd resins. These resins are widely used in paints and coatings due to their durability and gloss properties .
Drilling Mud Additive
In the oil industry, it is used as a drilling mud additive. The compound enhances the performance of drilling fluids by improving viscosity and stability during crude oil recovery operations .
Research Applications
Oxidative Coupling Reactions
this compound is involved in oxidative coupling reactions, which are essential in synthesizing various organic compounds. This application is particularly relevant in research settings focused on developing new materials or pharmaceuticals .
Data Tables
Application Area | Specific Use | Mechanism/Benefit |
---|---|---|
Pharmaceuticals | Antioxidant | Scavenges free radicals |
Tyrosinase Inhibitor | Reduces melanin production | |
Cosmetics | Skin Whitening Agent | Modulates melanin synthesis |
Anti-aging Formulations | Provides antioxidant protection | |
Industrial | Alkyd Resins Production | Enhances durability and gloss |
Drilling Mud Additive | Improves viscosity and stability | |
Research | Oxidative Coupling Reactions | Facilitates synthesis of organic compounds |
Case Studies
-
Case Study on Skin Whitening Efficacy
A clinical trial examined the effectiveness of this compound in a topical formulation for patients with hyperpigmentation. Results showed a significant reduction in melanin levels after 12 weeks of consistent use, confirming its efficacy as a skin-whitening agent. -
Industrial Application Study
An evaluation of this compound as a drilling mud additive revealed improved performance metrics during crude oil extraction processes. The study highlighted increased stability and reduced fluid loss, demonstrating its value in industrial applications.
Mechanism of Action
The mechanism of action of gentisic acid sodium salt hydrate primarily involves its antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups . This compound also interacts with various molecular targets and pathways, including the inhibition of tyrosinase activity and the stabilization of mitochondrial function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
---|---|---|---|---|
Gentisic acid sodium salt hydrate | C₇H₅NaO₄·xH₂O | 176.1 (anhydrous) | High | 2,5-dihydroxybenzoate, sodium |
Syringic acid | C₉H₁₀O₅ | 198.17 | Moderate | 4-hydroxy-3,5-dimethoxybenzoic acid |
Vanillic acid | C₈H₈O₄ | 168.14 | Moderate | 4-hydroxy-3-methoxybenzoic acid |
3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | High | 3-hydroxybenzoic acid |
Sodium acetate hydrate | C₂H₃NaO₂·3H₂O | 136.08 | High | Acetate, sodium |
Key Observations :
- Hydroxyl/Methoxy Group Positioning: Gentisic acid’s 2,5-dihydroxy configuration enhances its radical scavenging capacity compared to mono-hydroxylated (e.g., 3-hydroxybenzoic acid) or methoxylated analogs (e.g., vanillic acid) .
- Solubility : Sodium salts (e.g., gentisic acid sodium, sodium acetate) exhibit higher aqueous solubility than their free acid forms, making them preferable in pharmaceutical formulations .
Key Observations :
- Antioxidant Efficacy : Syringic acid and gentisic acid derivatives outperform vanillic acid in DPPH/ABTS assays due to additional hydroxyl/methoxy groups .
- Natural Abundance : Gentisic acid sodium is rarely detected in plant extracts (e.g., absent in Moringa oleifera), whereas 3-hydroxybenzoic acid is prevalent .
Stability in Formulations
This compound demonstrates superior stability in acidic buffers (pH 5.0–5.5) compared to isothiocyanate derivatives. For example:
- ⁸⁹Zr-DFO-SCN-mAb releases 48.4% ⁸⁹Zr in saline with gentisic acid, while gentisic acid-containing buffers limit release to ≤5% over 6 days .
- Metal Chelation : Forms stable complexes with transition metals (Cu²⁺, Cd²⁺), as shown by FT-IR and thermogravimetric analyses .
Research Findings and Data
Concentrations in Plant Extracts (HPLC Data)
Stability in Radiopharmaceutical Buffers
Biological Activity
Gentisic acid sodium salt hydrate, also known as 2,5-dihydroxybenzoic acid sodium salt, is a phenolic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
Gentisic acid is characterized by its chemical structure, which includes two hydroxyl groups on a benzoic acid ring. Its molecular formula is , and it is typically found in its sodium salt form in various applications. The compound exhibits significant solubility in water due to the presence of the sodium ion.
Antioxidant Activity
Gentisic acid sodium salt demonstrates potent antioxidant properties. Research indicates that it can scavenge free radicals effectively, surpassing the antioxidant capacity of ascorbic acid in certain assays. The efficiency concentration (EC50) for gentisic acid was measured at 0.09 mM, indicating its high potency as an antioxidant compared to other compounds like ascorbic acid, which has an EC50 of 0.185 mM .
Table 1: Antioxidant Activity Comparison
Compound | EC50 (mM) | Antioxidant Reducing Power (ARP) |
---|---|---|
Gentisic Acid | 0.09 | 11.1 |
Ascorbic Acid | 0.185 | 5.4 |
Antimicrobial Properties
Gentisic acid sodium salt exhibits significant antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) for several bacteria and fungi:
- Staphylococcus aureus : 4.15 mg/mL
- Escherichia coli : 4.00 mg/mL
- Candida albicans : 3.00 mg/mL
- Cutibacterium acnes : 3.60 mg/mL
These findings suggest that gentisic acid could be effective in treating skin infections and other microbial diseases .
Cardiovascular Effects
In a study involving canine models of septic shock, gentisic acid sodium salt was shown to be superior to norepinephrine in reversing cardiovascular collapse and improving mean arterial pressure (MAP). The treatment with gentisic acid resulted in a significant increase in MAP from approximately 60 mmHg back to baseline levels within minutes of infusion .
Table 2: Hemodynamic Measurements
Treatment | MAP (mmHg) Pre-Treatment | MAP (mmHg) Post-Treatment |
---|---|---|
Control | ~60 | ~60 |
Norepinephrine | ~60 | ~100 |
Gentisic Acid | ~60 | ~100 |
Cytotoxicity Assessment
The safety profile of gentisic acid sodium salt has been evaluated through cytotoxicity studies using various cell lines, including HaCat (human keratinocytes), HDFa (human dermal fibroblasts), and HepG2 (human liver cells). The neutral red uptake methodology revealed low cytotoxicity at concentrations up to 10 mM for HaCat cells and around 7 mM for HDFa cells, indicating that gentisic acid is relatively safe for topical applications .
Case Studies and Applications
Gentisic acid has been investigated for its potential use in dermatological formulations due to its antioxidant and antimicrobial properties. Its efficacy in enhancing skin healing processes has been linked to the activation of the ERK1/2 pathway, promoting keratinocyte proliferation . Additionally, it is being explored as a skin-whitening agent by inhibiting melanosomal tyrosinase activity, which influences melanin synthesis .
Q & A
Basic Questions
Q. How can the purity and hydrate content of gentisic acid sodium salt hydrate be experimentally determined?
To assess purity, use high-performance liquid chromatography (HPLC) with UV detection, comparing retention times and peak areas against certified reference standards. For hydrate content, perform thermogravimetric analysis (TGA) by heating the sample and measuring mass loss corresponding to water release. Ensure anhydrous conditions during handling to avoid moisture absorption .
Q. What are the optimal storage conditions for maintaining the stability of this compound?
Store the compound in an inert atmosphere (e.g., argon or nitrogen) at room temperature. Protect from light and moisture by using desiccants or sealed containers. Solubility in water (as noted in its properties) necessitates dry storage to prevent hydrolysis or unintended hydration .
Q. How should researchers prepare standard solutions of this compound for quantitative assays?
Weigh the compound using anhydrous or hydrate-specific calculations (adjusting for molecular weight differences). Dissolve in deionized water or buffered solutions (e.g., pH 7.8 Tris buffer). Standardize via titration or spectrophotometric methods, accounting for potential hygroscopicity by pre-drying the sample .
Advanced Research Questions
Q. What methodological considerations are critical when incorporating this compound into cell culture or biochemical buffers?
Follow protocols for buffer preparation, such as dissolving the compound in Tris buffer, adjusting pH with NaOH (e.g., to 7.8), and filter-sterilizing the solution. Validate compatibility with other buffer components (e.g., antioxidants like Trolox) to avoid precipitation or redox interference .
Q. How can researchers validate analytical methods (e.g., HPLC) for detecting this compound in complex biological matrices?
Use spike-and-recovery experiments: add known concentrations to matrices (e.g., cell lysates or plant extracts), extract using solvents like methanol or acetonitrile, and quantify recovery rates. Optimize chromatographic parameters (e.g., column type, mobile phase) to resolve peaks from co-eluting compounds like chlorogenic acid or catechin hydrate .
Q. How should batch-to-batch variability in hydrate content or salt form be addressed in sensitive assays?
Request certificates of analysis (CoA) for critical parameters (e.g., water content via Karl Fischer titration). For cell-based assays, consider replacing the sodium salt form with alternative counterions (e.g., potassium) if sodium interferes with experimental outcomes. Pre-test each batch in pilot assays to confirm consistency .
Q. What experimental strategies can resolve discrepancies in detecting this compound, such as unexpected non-detection in HPLC-UV profiles?
Investigate extraction efficiency by testing multiple solvents (e.g., acidified methanol) and sonication times. Validate method sensitivity using lower detection limits (e.g., nanomolar concentrations). Rule out matrix effects by comparing standard curves in solvent vs. biological matrices .
Properties
IUPAC Name |
sodium;2,5-dihydroxybenzoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYBOPDUUSVNE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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